molecular formula C7H7NO3S B154734 3-Formylbenzenesulfonamide CAS No. 1778-37-6

3-Formylbenzenesulfonamide

Cat. No. B154734
Key on ui cas rn: 1778-37-6
M. Wt: 185.2 g/mol
InChI Key: FMWFGTCTSJNEDX-UHFFFAOYSA-N
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Patent
US07592357B2

Procedure details

A solution of 3-(hydroxymethyl)benzenesulfonamide (307 mg, 1.64 mmol) in acetone (16 mL) was added to a round bottom flask containing MnO2 (1.43 g, 16.4 mmol). The mixture was stirred for 50 hours until the starting material was consumed, then filtered though a pad of celite. The filtrate was evaporated to afford the product (232 mg, 76%) as a white solid. MS (ES+) m/z 186 [M+H]+.
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
1.43 g
Type
catalyst
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1>CC(C)=O.O=[Mn]=O>[CH:2]([C:3]1[CH:4]=[C:5]([S:9]([NH2:12])(=[O:11])=[O:10])[CH:6]=[CH:7][CH:8]=1)=[O:1]

Inputs

Step One
Name
Quantity
307 mg
Type
reactant
Smiles
OCC=1C=C(C=CC1)S(=O)(=O)N
Name
Quantity
16 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.43 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 50 hours until the starting material
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
FILTRATION
Type
FILTRATION
Details
filtered though a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
50 h
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 232 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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